
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as sulfur-containing compounds and amines, are used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of high-throughput screening and automated synthesis can significantly enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. It can be utilized in the development of novel chemical entities through various reactions such as:
- Cyclization: The compound can undergo cyclization reactions to form new cyclic structures.
- Substitution Reactions: The amino and carboxylate groups allow for nucleophilic substitution reactions, leading to the formation of various derivatives.
These synthetic pathways are crucial for creating compounds with tailored properties for specific applications in research and industrial settings.
Research has indicated that methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate exhibits potential biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, related thiazole compounds have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- Anticancer Activity: The compound's structure has been linked to anticancer properties. Research involving similar thiazole derivatives indicates their potential effectiveness against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a potential drug candidate . Its unique reactivity profile allows for modifications that can enhance therapeutic efficacy and reduce side effects.
Table: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against gram-positive bacteria | |
Anticancer | Inhibitory effects on cancer cell lines |
Industrial Applications
The compound is also gaining attention in industrial applications where its unique properties can be harnessed for the development of new materials. For example:
- Material Science: The thiazole ring structure contributes to the thermal stability and mechanical properties of polymers when incorporated into composite materials.
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-(2,3-dimethylphenyl)-4-methylpentanoate: This compound shares a similar structure but differs in the substitution pattern on the thiazole ring.
Thiazole derivatives: Various thiazole derivatives exhibit similar chemical properties but differ in their biological activities and applications.
Uniqueness
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₆N₂O₂S₂
- Molecular Weight : 308.41 g/mol
- CAS Number : 312922-21-7
The structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens.
Compound | MIC (µg/ml) | Target Pathogen |
---|---|---|
Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 | mtFabH enzyme |
These findings suggest that methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene derivatives may also possess similar antimicrobial efficacy due to structural similarities with established thiazole compounds .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer potential. A study focusing on novel thiazole compounds demonstrated promising results against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Thiazole derivative A | 5.0 | HeLa (cervical cancer) |
Thiazole derivative B | 10.0 | MCF-7 (breast cancer) |
The exact anticancer activity of methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene has yet to be fully characterized but is anticipated based on its structural features .
Anti-inflammatory Activity
Thiazoles are also recognized for their anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Cycle Modulation : Thiazole derivatives can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Cytokine Regulation : They may modulate inflammatory responses by affecting cytokine production.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Properties
IUPAC Name |
methyl 4-amino-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-5-4-6-9(8(7)2)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUABIJQXRDEYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(SC2=S)C(=O)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.